Propafenone-d5 Chlorhydrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Propafenone-d5 Hydrochloride is a deuterated form of Propafenone Hydrochloride, which is a class 1c anti-arrhythmic medication. It is primarily used to treat illnesses associated with rapid heartbeats, such as atrial and ventricular arrhythmias . The deuterated form is often used in scientific research to study the pharmacokinetics and metabolism of the drug.

Applications De Recherche Scientifique

Propafenone-d5 Hydrochloride is widely used in scientific research for various applications:

Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of Propafenone.

Metabolism Studies: Investigating the metabolic pathways and identifying metabolites.

Drug Interaction Studies: Understanding how Propafenone interacts with other drugs and biological molecules.

Analytical Chemistry: Used as a reference standard in analytical methods such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS).

Mécanisme D'action

Target of Action

Propafenone-d5 Hydrochloride primarily targets the sodium channels (SCN5A) and potassium channels (KCNH2) in cardiac cells . These channels play a crucial role in the electrical activity of the heart, regulating the flow of sodium and potassium ions, which is essential for the initiation and conduction of normal heart rhythms .

Mode of Action

Propafenone-d5 Hydrochloride acts by slowing the influx of sodium ions into the cardiac muscle cells, causing a decrease in excitability of the cells . It is more selective for cells with a high rate but also blocks normal cells more than class Ia or Ib anti-arrhythmic medications . It also has weak beta-blocking activity .

Biochemical Pathways

The primary biochemical pathway affected by Propafenone-d5 Hydrochloride is the cardiac conduction system . By blocking sodium and potassium channels, it slows the conduction of electrical impulses in the heart, particularly in areas of the heart that are overactive or chaotic . This results in a more regular and controlled heart rhythm.

Pharmacokinetics

Propafenone-d5 Hydrochloride is well absorbed and predominantly bound to α1-acid glycoprotein in the plasma . The enantiomers display stereoselective disposition characteristics, with the R-enantiomer being cleared more quickly . The metabolism of propafenone is polymorphic and genetically determined, leading to marked interindividual variability in the relationships between dose and concentration, and between concentration and pharmacodynamic effects .

Result of Action

The molecular and cellular effects of Propafenone-d5 Hydrochloride’s action result in a reduction of upstroke velocity (Phase 0) of the monophasic action potential . In Purkinje fibers, and to a lesser extent myocardial fibers, propafenone reduces the fast inward current carried by sodium ions, which is responsible for the drug’s antiarrhythmic actions .

Action Environment

Environmental factors such as diet, other medications, and genetic factors can influence the action, efficacy, and stability of Propafenone-d5 Hydrochloride. For instance, co-administration with other drugs can increase the plasma concentrations of Propafenone-d5 Hydrochloride, enhancing its pharmacodynamic effects . Genetic factors, such as the presence of certain liver enzymes, can also affect the metabolism and efficacy of the drug .

Safety and Hazards

Orientations Futures

Analyse Biochimique

Biochemical Properties

Propafenone-d5 Hydrochloride plays a significant role in biochemical reactions, particularly in the cardiovascular system. It interacts with various enzymes, proteins, and other biomolecules. The primary enzyme it interacts with is cytochrome P450 2D6 (CYP2D6), which is responsible for its metabolism. Propafenone-d5 Hydrochloride also interacts with sodium channels in cardiac cells, blocking the fast inward sodium current, which is crucial for its antiarrhythmic effects .

Cellular Effects

Propafenone-d5 Hydrochloride affects various types of cells, particularly cardiac cells. It influences cell function by blocking sodium channels, which affects the action potential duration and refractory period of cardiac cells. This blockade can alter cell signaling pathways, gene expression, and cellular metabolism, leading to its therapeutic effects in treating arrhythmias .

Molecular Mechanism

The molecular mechanism of Propafenone-d5 Hydrochloride involves its binding to sodium channels in cardiac cells, inhibiting the fast inward sodium current. This inhibition stabilizes the cardiac cell membrane and prevents abnormal electrical activity. Additionally, Propafenone-d5 Hydrochloride undergoes extensive metabolism by CYP2D6, leading to the formation of active metabolites that contribute to its antiarrhythmic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Propafenone-d5 Hydrochloride change over time. The compound is stable under standard laboratory conditions, but it can degrade over extended periods. Long-term studies have shown that Propafenone-d5 Hydrochloride can have sustained effects on cellular function, particularly in maintaining normal cardiac rhythm in in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of Propafenone-d5 Hydrochloride vary with different dosages in animal models. At therapeutic doses, it effectively treats arrhythmias without significant adverse effects. At high doses, Propafenone-d5 Hydrochloride can cause toxic effects, including bradycardia, hypotension, and negative inotropic effects. These threshold effects highlight the importance of careful dosage management in clinical settings .

Metabolic Pathways

Propafenone-d5 Hydrochloride is involved in several metabolic pathways. The primary pathway is its metabolism by CYP2D6 to form 5-hydroxypropafenone, which retains antiarrhythmic activity. Additionally, it undergoes N-dealkylation by CYP3A4 and CYP1A2 to form N-despropylpropafenone, another active metabolite. These metabolic pathways are crucial for the compound’s pharmacokinetics and pharmacodynamics .

Transport and Distribution

Propafenone-d5 Hydrochloride is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms. It interacts with various transporters and binding proteins, which influence its localization and accumulation in cardiac tissues. This distribution is essential for its therapeutic effects in treating arrhythmias .

Subcellular Localization

The subcellular localization of Propafenone-d5 Hydrochloride is primarily within the cardiac cell membrane, where it exerts its antiarrhythmic effects by blocking sodium channels. It may also localize to other cellular compartments, depending on its interactions with specific targeting signals or post-translational modifications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The preparation of Propafenone-d5 Hydrochloride involves the synthesis of the deuterated intermediate, followed by its conversion to the hydrochloride salt. One common method involves the reaction of o-hydroxyacetophenone with benzaldehyde in the presence of an organic solvent and an alkali . The resulting intermediate is then reacted with a deuterated propylamine to introduce the deuterium atoms. The final step involves the formation of the hydrochloride salt by reacting the intermediate with hydrochloric acid .

Industrial Production Methods

Industrial production of Propafenone-d5 Hydrochloride typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .

Analyse Des Réactions Chimiques

Types of Reactions

Propafenone-d5 Hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones and carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the aromatic ring or the propylamine side chain.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like sodium hydroxide and various alkyl halides are used for substitution reactions.

Major Products Formed

Oxidation: Formation of carboxylic acids and ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted aromatic compounds and modified side chains.

Comparaison Avec Des Composés Similaires

Similar Compounds

Flecainide: Another class 1c anti-arrhythmic medication with similar uses but different pharmacokinetic properties.

Encainide: Similar to Propafenone but with a different side effect profile.

Moricizine: Another anti-arrhythmic drug with a different mechanism of action.

Uniqueness

The presence of deuterium atoms can alter the metabolic pathways and provide insights that are not possible with the non-deuterated form .

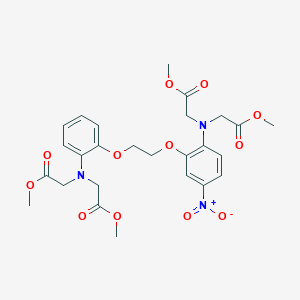

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for Propafenone-d5 Hydrochloride involves the conversion of Propafenone to its deuterated form, followed by the addition of hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "Propafenone", "Deuterium oxide (D2O)", "Hydrochloric acid (HCl)", "Sodium hydroxide (NaOH)", "Sodium borohydride (NaBH4)", "Deuterium gas (D2)" ], "Reaction": [ "Propafenone is dissolved in deuterated solvent, such as D2O.", "Deuterium gas is bubbled through the solution to replace the hydrogen atoms with deuterium atoms.", "The solution is then treated with NaBH4 to reduce any remaining carbonyl groups to alcohols.", "The resulting mixture is then treated with NaOH to form the free base of Propafenone-d5.", "Hydrochloric acid is added to the free base to form Propafenone-d5 Hydrochloride as a white crystalline solid." ] } | |

Numéro CAS |

1398066-02-8 |

Formule moléculaire |

C21H28ClNO3 |

Poids moléculaire |

382.94 |

Nom IUPAC |

1-[2-[2-hydroxy-3-(2,2,3,3,3-pentadeuteriopropylamino)propoxy]phenyl]-3-phenylpropan-1-one;hydrochloride |

InChI |

InChI=1S/C21H27NO3.ClH/c1-2-14-22-15-18(23)16-25-21-11-7-6-10-19(21)20(24)13-12-17-8-4-3-5-9-17;/h3-11,18,22-23H,2,12-16H2,1H3;1H/i1D3,2D2; |

Clé InChI |

XWIHRGFIPXWGEF-LUIAAVAXSA-N |

SMILES |

CCCNCC(COC1=CC=CC=C1C(=O)CCC2=CC=CC=C2)O.Cl |

Synonymes |

1-[2-[2-Hydroxy-3-(propylamino)propoxy]phenyl]-3-phenyl-d5-1-propanone Hydrochloride; 2’-[2-Hydroxy-3-(propylamino)propoxy]-3-phenyl-d5-propiophenone Hydrochloride; Arythmol-d5; Pronon-d5; Rythmol-d5; Rytmonorm-d5; |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3S,6S)-3-[(2S)-Butan-2-YL]-6-methylpiperazine-2,5-dione](/img/structure/B1147800.png)

![5H,10H-Dipyrrolo[1,2-a:1',2'-d]pyrazine-5,10-dione, octahydro-, (5aS,10aS)-](/img/structure/B1147802.png)

![(2E)-2-[(Dimethylamino)methylene]succinonitrile](/img/structure/B1147809.png)